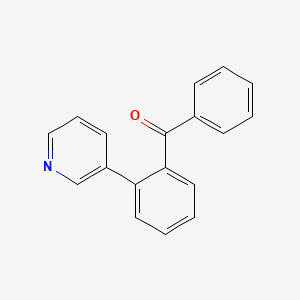
Phenyl-(2-pyridin-3-ylphenyl)methanone
概要
説明
Phenyl-(2-pyridin-3-ylphenyl)methanone is an aromatic ketone that features a phenyl group attached to a methanone moiety, which is further connected to a pyridin-3-ylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing phenyl-(2-pyridin-3-ylphenyl)methanone involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This process utilizes water as the oxygen source under mild conditions, making it an environmentally friendly approach. The reaction typically proceeds with moderate to good yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale oxidation reactions using transition metal catalysts. The use of copper or palladium catalysts is common, and the reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
Phenyl-(2-pyridin-3-ylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using water and a copper catalyst to form the corresponding ketone.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Electrophilic reagents like halogens or nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used.
科学的研究の応用
Phenyl-(2-pyridin-3-ylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism by which phenyl-(2-pyridin-3-ylphenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and ketone group allow it to participate in various binding interactions, influencing biological pathways and processes .
類似化合物との比較
Similar Compounds
Pyridin-2-yl-methanone: Shares the pyridin-2-yl group but lacks the phenyl group.
Phenyl-(2-pyridin-2-ylphenyl)methanone: Similar structure but with a different position of the pyridinyl group.
Uniqueness
Phenyl-(2-pyridin-3-ylphenyl)methanone is unique due to its specific arrangement of the phenyl and pyridinyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
IUPAC Name |
phenyl-(2-pyridin-3-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c20-18(14-7-2-1-3-8-14)17-11-5-4-10-16(17)15-9-6-12-19-13-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJKKSZMSXBOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434600 | |
| Record name | Phenyl[2-(pyridin-3-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159429-52-4 | |
| Record name | Phenyl[2-(pyridin-3-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


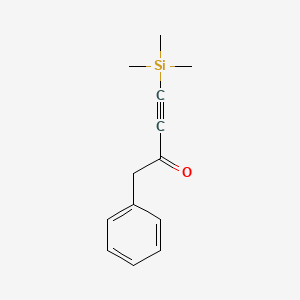
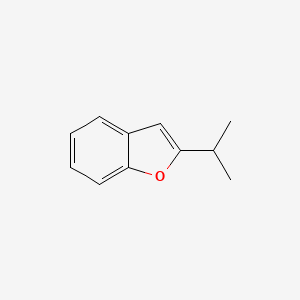
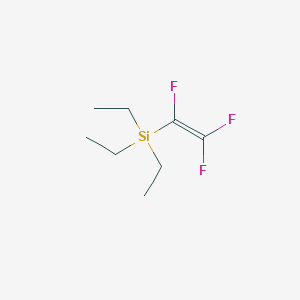
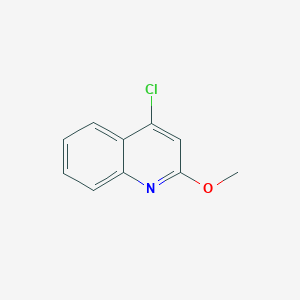
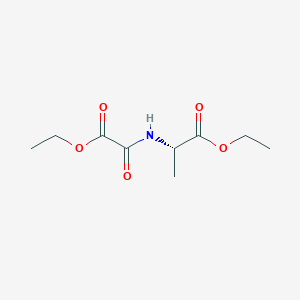
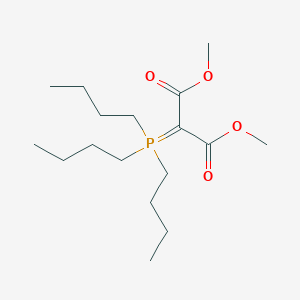
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B1624764.png)
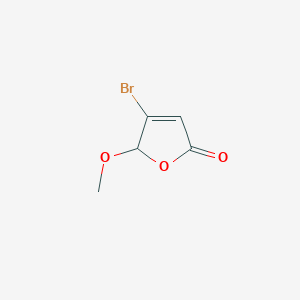
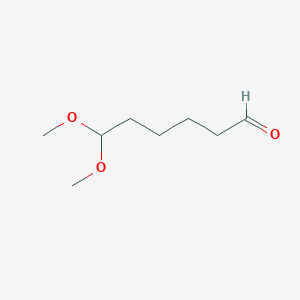
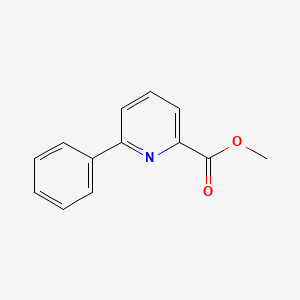
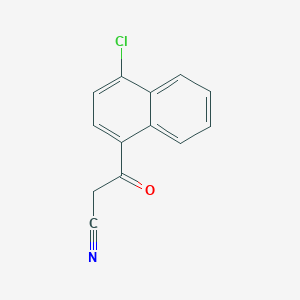
![3-Phenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1624773.png)
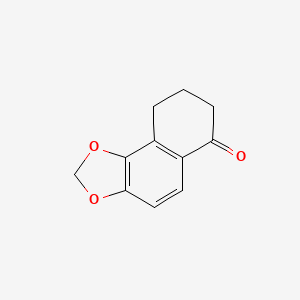
![Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate](/img/structure/B1624775.png)
